3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea
Description
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea is a fluorinated thiourea derivative characterized by a central thiourea moiety (-NH-CS-NH-) linked to a phenyl ring substituted with a difluoromethylsulfanyl (-S-CF₂H) group and an amino (-NH₂) group.
Properties
IUPAC Name |
1-amino-3-[4-(difluoromethylsulfanyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3S2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSXLNWZPRQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Antiviral Activity
Research has indicated that thiourea derivatives, including 3-amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea, exhibit promising antiviral properties. For instance, similar compounds have been studied for their effectiveness against herpes viruses, showcasing their potential as inhibitors in viral replication pathways .
Antimicrobial Properties
Thioureas are known for their antimicrobial activities. In vitro studies have demonstrated that derivatives of thioureas can inhibit the growth of various bacterial strains. A study highlighted the synthesis of thiourea derivatives that showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that 3-amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea could be explored further for its potential use in treating bacterial infections.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that thiourea derivatives can affect cancer cell lines, leading to apoptosis in various types of cancer cells. For example, compounds with similar structures have shown antiproliferative effects against breast and colon cancer cell lines .
Synthesis of Heterocyclic Compounds
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea serves as a versatile precursor for synthesizing various heterocyclic compounds. Its ability to undergo cyclization reactions allows for the formation of complex molecular structures, which are valuable in drug development . The presence of both amino and thiourea functional groups facilitates diverse chemical transformations.
Buffering Agent in Biological Systems
This compound is utilized as a non-ionic organic buffering agent in biological research, particularly in cell culture applications where maintaining a stable pH is crucial. It has been noted for its effectiveness in buffer systems operating within a pH range of 6 to 8.5 .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antiviral Activity | WO2000034268A1 | Demonstrated efficacy against herpes viruses with similar thioureas. |
| Antimicrobial Activity | PMC7101601 | Significant inhibition of bacterial growth observed in vitro. |
| Antitumor Activity | PMC7070519 | Induced apoptosis in multiple cancer cell lines. |
| Chemical Synthesis | CONICET Report | Effective precursor for synthesizing various heterocycles. |
| Buffering Agent | Biosynth | Utilized as a buffering agent in biological experiments. |
Mechanism of Action
The mechanism of action of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the difluoromethyl group enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Known Activity |
|---|---|---|---|---|
| 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea | Thiourea | 4-[(Difluoromethyl)sulfanyl]phenyl | 248.31 (calculated) | Not reported |
| Tofenamic Acid | Diphenylamine | 2-(3-Chloro-2-methylphenyl)amino benzoic acid | 261.7 | Anti-inflammatory |
| Thyroxine (T4) | Diphenyl ether | Iodinated tyrosine derivative | 776.87 | Hormonal regulation |
Comparison with Sulfur-Containing Oncology Agents
Balamapimod (MKI-833), a quinoline-based kinase inhibitor, shares sulfur-containing substituents (e.g., -S- groups) but differs in its core scaffold and biological target. Balamapimod’s sulfanyl group (-S-) is part of a 1-methylimidazole-thioether linkage, contributing to its binding affinity for kinase domains. In contrast, the difluoromethylsulfanyl group in 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea may confer distinct electronic effects due to fluorine’s strong electron-withdrawing nature. Notably, Balamapimod’s molecular weight (574.14 g/mol) is significantly higher, reflecting its extended quinoline-piperidine architecture, which enhances target selectivity but may reduce bioavailability compared to smaller thiourea derivatives .
Table 2: Sulfur-Containing Compounds in Drug Development
| Compound | Core Scaffold | Sulfur Functionality | Molecular Weight (g/mol) | Therapeutic Area |
|---|---|---|---|---|
| Balamapimod | Quinoline | Imidazole-thioether | 574.14 | Oncology |
| 3-Amino-1-{...}thiourea | Thiourea | Difluoromethylsulfanyl | 248.31 | Research compound |
Fluorinated Substituents vs. Non-Fluorinated Analogs
The difluoromethylsulfanyl group (-S-CF₂H) in 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea distinguishes it from non-fluorinated thioureas (e.g., 1-phenylthiourea). For example, replacing a methylthio (-S-CH₃) group with difluoromethylsulfanyl (-S-CF₂H) could reduce hepatic clearance, as seen in fluorinated protease inhibitors. However, the steric bulk of -CF₂H may also hinder binding to compact active sites compared to smaller substituents .
Research Findings and Implications
- Limitations : Discontinuation in commercial catalogs indicates possible challenges in synthesis, stability, or efficacy during preliminary testing .
- Future Directions : Comparative studies with fluorinated analogs (e.g., trifluoromethyl derivatives) could elucidate optimal fluorine positioning for activity and pharmacokinetics.
Biological Activity
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. The compound's structure, featuring a difluoromethyl group and a thiourea moiety, suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea primarily stems from its ability to bind to specific enzymes or receptors, thereby altering their activity. The difluoromethyl group enhances the compound's binding affinity and selectivity for certain targets, which may include:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against bacterial enzymes such as DNA gyrase and topoisomerase IV.
- Antimicrobial Activity : Preliminary studies indicate promising antimicrobial effects against various strains of bacteria and fungi.
Antimicrobial Properties
Research has demonstrated significant antimicrobial activity associated with thiourea derivatives. For instance, compounds similar to 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea have shown remarkable effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3-Amino-1-{4-[(difluoromethyl)... | Staphylococcus aureus | 0.78 - 3.125 |
| Thiourea Derivative 6h | E. coli | 3.125 |
| Thiourea Derivative G | C. albicans | 3.125 |
Anticancer Activity
The anticancer potential of thiourea derivatives has been explored through various studies. For example, structural modifications in thioureas have led to compounds exhibiting cytotoxic effects against several cancer cell lines, including SW480 and PC3 . The mechanism often involves the inhibition of critical cellular pathways necessary for tumor growth.
Table 2: Anticancer Activity of Selected Thiourea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Amino-1-{4-[(difluoromethyl)... | SW480 | Not specified |
| Cu(II) complex of thiourea | SW620 | Not specified |
| Halogenphenylthiourea complex | PC3 | Not specified |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thioureas, including the target compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent inhibitory effects, demonstrating the potential for developing new antibiotics .
- Anticancer Research : In another study, derivatives of thioureas were synthesized and tested for their effects on cancer cell proliferation. Results indicated that certain modifications enhanced cytotoxicity against specific cancer types, suggesting that the structural features of thioureas play a crucial role in their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
